4-(Diethylsulfamoyl)-N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}benzamide
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Overview
Description
4-(Diethylsulfamoyl)-N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a variety of functional groups, including a sulfamoyl group, a fluorophenyl group, a thiophene ring, a pyrazole ring, and a triazole ring
Preparation Methods
The synthesis of 4-(Diethylsulfamoyl)-N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes to ensure cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Diethylsulfamoyl)-N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 4-(Diethylsulfamoyl)-N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(Diethylsulfamoyl)-N-{[5-({2-[5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
- 4-(Diethylsulfamoyl)-N-{[5-({2-[5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide These compounds share similar structures but differ in the substituents on the phenyl ring, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C30H32FN7O4S3 |
---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C30H32FN7O4S3/c1-4-37(5-2)45(41,42)23-14-10-21(11-15-23)29(40)32-18-27-33-34-30(36(27)3)44-19-28(39)38-25(20-8-12-22(31)13-9-20)17-24(35-38)26-7-6-16-43-26/h6-16,25H,4-5,17-19H2,1-3H3,(H,32,40) |
InChI Key |
BATOIUYZWQMQNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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